molecular formula C19H20ClNO3 B5797821 methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate

methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate

Cat. No. B5797821
M. Wt: 345.8 g/mol
InChI Key: VCYCLLWNHNPXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate, also known as Methyl TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. Methyl TBB is a small molecule inhibitor that targets the protein kinase CK2, which is known to play a vital role in the regulation of cell growth and proliferation. In

Mechanism of Action

Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB targets the ATP binding site of CK2, inhibiting its activity. CK2 is a serine/threonine kinase that is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB disrupts these processes, leading to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects
methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB has been shown to have both biochemical and physiological effects. Biochemically, methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB inhibits CK2 activity, leading to decreased phosphorylation of downstream targets. Physiologically, methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB has been shown to decrease cancer cell growth and increase apoptosis. In addition, methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB is its specificity for CK2, which reduces the risk of off-target effects. In addition, methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, one limitation of methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB research. One area of focus is the development of more potent and selective CK2 inhibitors. In addition, further studies are needed to determine the optimal dosing and scheduling of methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB in combination with other chemotherapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB in cancer patients.

Synthesis Methods

Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with tert-butylamine to produce 2-chlorobenzoyl tert-butylamide. This intermediate is then reacted with methyl 5-amino-2-benzoate to yield methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB. The overall yield of methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB is approximately 25% and the purity can be improved through recrystallization.

Scientific Research Applications

Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in many types of cancer and is known to promote tumor cell growth and survival. methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In addition, methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate TBB has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-19(2,3)13-7-5-12(6-8-13)17(22)21-14-9-10-16(20)15(11-14)18(23)24-4/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYCLLWNHNPXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate

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